molecular formula C16H21NO4S B2498405 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine CAS No. 1790198-22-9

1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine

Cat. No.: B2498405
CAS No.: 1790198-22-9
M. Wt: 323.41
InChI Key: MZNBVGJWDGPXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative methods for synthesizing complex furan and pyrrolidine derivatives, which are essential in various chemical and pharmaceutical applications. A notable study by Damavandi, Sandaroos, and Pashirzad (2012) introduced a catalyst-free, one-pot synthesis approach for creating polysubstituted furans, demonstrating the potential for efficient and versatile chemical synthesis processes (Damavandi, Sandaroos, & Pashirzad, 2012). Additionally, the work of Singh et al. (2013) on the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, utilizing a pyrrolidine-based catalyst, highlights the importance of these compounds in asymmetric synthesis and organic chemistry (Singh et al., 2013).

Chemical Transformations and Applications

The study of cyclohexanone and its derivatives has led to advancements in chemical transformations, providing pathways to various heterocyclic structures. Carlsson, El‐Rarbary, and Lawesson (2010) demonstrated the reductive cyclization of enamines to produce furan derivatives in almost quantitative yields, showcasing the utility of these reactions in synthesizing complex organic compounds (Carlsson, El‐Rarbary, & Lawesson, 2010). Similarly, the work by Rao and Chan (2008) on the AuCl/AgOTf-catalyzed tandem amination/ring expansion of substituted cyclopropyl methanols with sulfonamides offers an efficient route to pyrrolidines, further highlighting the significance of these chemical processes in the synthesis of nitrogen-containing heterocycles (Rao & Chan, 2008).

Advanced Heterocyclic Synthesis

The exploration of novel synthetic routes for heterocyclic compounds remains a key area of research. Mao, Yuan, Li, and Wu (2017) developed a N-radical-initiated cyclization method for the sulfonylation of unactivated alkenes through the insertion of sulfur dioxide, demonstrating an innovative approach to synthesizing sulfonated 3,4-dihydro-2H-pyrroles under photoinduced conditions (Mao, Yuan, Li, & Wu, 2017). This method presents a new avenue for the construction of sulfur-containing heterocycles, which are valuable in various chemical and pharmaceutical applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-16(13-5-2-1-3-6-13)17-9-8-15(11-17)22(19,20)12-14-7-4-10-21-14/h1-2,4,7,10,13,15H,3,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBVGJWDGPXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.